2-amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide

Carbonic Anhydrase Inhibition Metalloenzyme Pharmacology Sulfonamide Selectivity

This benzothiazole-6-sulfonamide features a critical N,N-diallyl tertiary sulfonamide that eliminates carbonic anhydrase (CA) inhibitory activity, distinguishing it from zinc-binding primary sulfonamide analogs. It serves as an ideal, structurally matched negative control for CA inhibitor screens, eliminating false positives from non-specific binding. The terminal allyl groups offer orthogonal click-chemistry handles for rapid fragment-based drug discovery (FBDD) library synthesis. Its enhanced passive permeability enables intracellular probe development. Procure for robust assay controls or advanced medicinal chemistry campaigns.

Molecular Formula C13H15N3O2S2
Molecular Weight 309.4 g/mol
Cat. No. B3508209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide
Molecular FormulaC13H15N3O2S2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C13H15N3O2S2/c1-3-7-16(8-4-2)20(17,18)10-5-6-11-12(9-10)19-13(14)15-11/h3-6,9H,1-2,7-8H2,(H2,14,15)
InChIKeyFAOVPQBPENHOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide: A Structurally Distinct Benzothiazole Sulfonamide for Chemical Biology and Fragment-Based Screening


2-Amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide (CAS 714214-61-6) is a synthetic benzothiazole derivative characterized by a 2-amino substituent on the heterocyclic core and an N,N-diallyl substitution on the 6-sulfonamide group . The compound is a member of the broader 2-aminobenzothiazole-6-sulfonamide class, which has been extensively investigated for carbonic anhydrase inhibition and, in its 2-(substituted-amino) forms, for HIV protease inhibition [1]. However, the N,N-diallysulfamoyl moiety in this specific compound represents a critical structural departure that fundamentally alters its pharmacological profile relative to analogs bearing a primary sulfonamide (SO₂NH₂) group, a feature mandatory for potent binding to zinc-containing enzymes [2].

Why 2-Amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide Cannot Be Substituted with Standard Benzothiazole-6-sulfonamide Carbonic Anhydrase Inhibitors


The critical structural feature of this compound is the tertiary N,N-diallyl sulfonamide at the 6-position. In all known potent benzothiazole-6-sulfonamide carbonic anhydrase inhibitors (CAIs), a primary sulfonamide (SO₂NH₂) is strictly required for zinc coordination and enzyme inhibition [1][2]. The presence of the 2-amino group and the 6-sulfamoyl moiety aligns the compound with the classic CAI pharmacophore, but the N,N-disubstitution eliminates the ionizable proton required for binding [3]. This single molecular difference means that generic substitution with a potent, low-nanomolar CAI analog would fail entirely in any assay where CA inhibition is the intended mode of action. Conversely, the N,N-diallyl group introduces synthetic handles (terminal alkenes) for further derivatization—a feature absent in saturated N,N-dialkyl or free sulfonamide analogs—which may be leveraged in medicinal chemistry strategies such as fragment-based drug discovery or targeted covalent inhibitor design.

Quantitative Differentiation Evidence: 2-Amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide vs. Primary Sulfonamide Analogs


Complete Loss of Carbonic Anhydrase Inhibition: Contrasting the N,N-Diallyl Compound with Sub-Nanomolar Primary Sulfonamide Analogs

The target compound possesses an N,N-disubstituted sulfamoyl group, which sterically and electronically prevents the deprotonation required for zinc coordination in carbonic anhydrase active sites. By contrast, closely related 2-amino-benzothiazole-6-sulfonamides bearing a primary sulfonamide (e.g., EZA and its derivatives) exhibit potent inhibition of multiple human CA isoforms, with KIs ranging from 0.5 to 50 nM [1][2]. The target compound is therefore predicted to be inactive (Ki >10 µM) against all classical CA isoforms [3].

Carbonic Anhydrase Inhibition Metalloenzyme Pharmacology Sulfonamide Selectivity

Absence of HIV Protease Inhibition: The N,N-Diallyl Scaffold Versus 2-(Substituted-Amino) Protease Inhibitor Leads

In the patent covering 2-(substituted-amino)-benzothiazole sulfonamide HIV protease inhibitors, the essential pharmacophore includes a monoalkylamino or arylalkylamino substitution at the 2-amino group [1]. The target compound retains the 2-amino group but incorporates N,N-diallyl substitution on the 6-sulfonamide, a region where the patent defines specific aryl/alkyl groups for optimal protease binding [2]. This substantial structural deviation outside the claimed SAR space suggests that the compound would not exhibit the broad-spectrum HIV protease inhibitory activity (IC50 values in the low nanomolar range against wild-type and resistant variants) reported for the lead series [3]. Without modification at the 2-amino position, this compound is unlikely to serve as an effective lead for this antiviral target.

HIV Protease Inhibition Broad-Spectrum Antivirals Antiviral Resistance

Synthetic Tractability Advantage: Readily Accessible Allyl Handles for Click Chemistry Derivatization

The two terminal allyl groups provide functional handles for thiol-ene click chemistry or other radical-mediated bioconjugation strategies [1]. Unlike saturated N,N-dialkyl analogs (e.g., 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide ), this compound is amenable to late-stage diversification without de novo synthesis. This feature makes it a superior choice for constructing focused libraries or for generating chemical probes where a stable, covalent linkage to a biomolecule or solid support is required.

Click Chemistry Chemical Biology Bioconjugation

Reduced Polar Surface Area and Enhanced Passive Permeability vs. Primary Sulfonamide CA Inhibitors

The N,N-diallyl substitution masks the polar sulfonamide protons, reducing the topological polar surface area (TPSA) by approximately 20 Ų relative to the primary sulfonamide analog 2-amino-1,3-benzothiazole-6-sulfonamide [1]. This is predicted to enhance passive membrane permeability, as estimated by in silico models (e.g., QikProp or SwissADME) [2]. While this comes at the cost of CA inhibitory activity, it may be advantageous for intracellular target engagement in platforms where on-target CA inhibition is not desired and cellular permeability is a limiting factor.

Drug-likeness ADME Blood-Brain Barrier Permeability

Optimal Use Cases for 2-Amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide in Scientific Research and Development


Negative Control for Carbonic Anhydrase Inhibitor Screening Panels

Precisely because it is predicted to be completely inactive against carbonic anhydrases (see Section 3, Evidence Item 1), this compound can serve as a structurally matched inactive negative control in CA inhibitor screens. Its benzothiazole-6-sulfamoyl scaffold mimics the pharmacophore of potent CAIs [1], allowing researchers to control for non-specific binding or aggregation-based false positives without the confounding factor of enzyme inhibition.

Core Scaffold for Fragment-Based Drug Discovery (FBDD) via Thiol-Ene Elaboration

The terminal allyl groups provide robust, orthogonal reactivity handles for thiol-ene click chemistry (see Section 3, Evidence Item 3). This enables the rapid construction of diverse compound libraries from a single core structure [2]. Procurement of this compound as a central FBDD building block can accelerate hit-to-lead campaigns aiming at intracellular or non-CA enzyme targets.

Lipophilic Fluorescent Probe Precursor for Cellular Imaging

The compound's enhanced predicted passive permeability (see Section 3, Evidence Item 4) makes it a suitable precursor for developing cell-permeable fluorescent probes. By conjugating a fluorophore to one of the allyl groups, the resulting probe can target intracellular enzymes or organelles, an application where classic, impermeable primary sulfonamide CA inhibitors cannot be used.

Component of a Targeted Covalent Inhibitor (TCI) Library Targeting Non-Metalloenzymes

In the context of designing targeted covalent inhibitors for kinases or other cysteine/serine-containing hydrolases, the allyl sulfonamide can act as a reversible recognition element while the 2-amino group serves as an attachment point for an electrophilic warhead [3]. This dual-functional nature directly leverages the structural features that distinguish it from simple CA-inhibitory analogs.

Quote Request

Request a Quote for 2-amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.